molecular formula C16H12Cl2N2O2 B14334501 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile CAS No. 111795-90-5

2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile

Cat. No.: B14334501
CAS No.: 111795-90-5
M. Wt: 335.2 g/mol
InChI Key: KBDFWBZUBQXCAC-UHFFFAOYSA-N
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Description

2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile is an organic compound characterized by the presence of two 4-chlorophenoxy groups attached to a butanenitrile backbone with an imino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile typically involves the reaction of 4-chlorophenol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-chlorophenol, followed by nucleophilic substitution with a nitrile compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(4-chlorophenoxy)butanoic acid
  • 2,4-Dichlorophenoxyacetic acid
  • 4-Chlorophenoxyacetic acid

Uniqueness

Compared to similar compounds, 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile is unique due to the presence of the imino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

111795-90-5

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

2,4-bis(4-chlorophenoxy)-3-iminobutanenitrile

InChI

InChI=1S/C16H12Cl2N2O2/c17-11-1-5-13(6-2-11)21-10-15(20)16(9-19)22-14-7-3-12(18)4-8-14/h1-8,16,20H,10H2

InChI Key

KBDFWBZUBQXCAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=N)C(C#N)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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